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Compound of Interest

Compound Name: LEDGING6

Cat. No.: B1669359

This technical support center provides guidance for researchers, scientists, and drug
development professionals encountering resistance to LEDGING, a novel allosteric integrase
inhibitor (ALLINI), due to mutations in the HIV-1 integrase (IN), specifically Y99H and A128T.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action for LEDGIN6 and other ALLINIS?

Al: LEDGING6 and other ALLINIs are non-catalytic site inhibitors. They bind to a pocket on the
HIV-1 integrase at the dimer interface, the same site where the host protein LEDGF/p75 binds.
[1] This binding does not directly inhibit the catalytic activity of the integrase but rather induces
aberrant hyper-multimerization of the enzyme.[2][3] This abnormal oligomerization of integrase
disrupts the normal processes of viral maturation, leading to the production of non-infectious
virions with malformed cores and mislocalized viral ribonucleoprotein complexes.[4]

Q2: How do the Y99H and A128T mutations confer resistance to LEDGING6?

A2: The Y99H and A128T mutations are located within the LEDGF/p75 binding pocket of the
HIV-1 integrase, where LEDGING6 binds.[5] The primary mechanism of resistance is not by
preventing the binding of the inhibitor to the integrase. Instead, these mutations interfere with
the subsequent conformational changes required for the inhibitor-induced hyper-
multimerization of integrase.[3][6] The A128T mutation, in particular, has been identified as a
primary resistance mutation to numerous ALLINIs.[1][3] The Y99H mutation, often appearing
with A128T, can further enhance resistance.[3][5]
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Q3: What is the impact of YO9H and A128T mutations on viral fithess?

A3: The Y99H and A128T mutations can have a moderate impact on viral replication fitness.[7]
Studies have shown that the single mutant HIV-1(Y99H IN) and HIV-1(A128T IN) showed a
slight reduction in infectivity, while the double mutant HIV-1(Y99H/A128T IN) was significantly
less infectious compared to the wild-type virus.[3]

Q4: Are there second-generation ALLINIs that can overcome Y99H and A128T resistance?

A4: Research is ongoing to develop next-generation ALLINIs with improved potency against
resistant strains. For example, by rationally modifying the chemical structure of existing
ALLINIs, researchers have developed analogs that can more effectively induce hyper-
multimerization of the mutant integrase and exhibit increased potency against resistant viruses.

[3]

Data Presentation: Quantitative Analysis of ALLINI
Resistance

The following table summarizes the fold resistance conferred by the YO9H and A128T
mutations to various allosteric integrase inhibitors (ALLINIS), the class of compounds to which
LEDGING belongs. Data is compiled from multiple studies and different specific compounds
within the ALLINI class.
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Fold
Compound Specific . .
Mutation(s) Resistance Reference
Class Compound
(EC50/1C50)
ALLINI Pirmitegravir Y99H ~4-fold [3]
ALLINI Pirmitegravir A128T ~13-fold [3]
ALLINI Pirmitegravir Y99H/A128T >150-fold [3]
~11.5-fold
ALLINI ALLINI-1 A128T [6]
(strand transfer)
~5-fold (strand
ALLINI ALLINI-2 A128T [6]
transfer)
~12-fold
(LEDGF/p75-
ALLINI ALLINI-1 A128T [6]
dependent
integration)
~25-fold
(LEDGF/p75-
ALLINI ALLINI-2 Al128T [6]
dependent
integration)
Confers
resistance
Pyrrolopyridine- (specific fold-
STP0404 Y99H and A128T [5]
based ALLINI change not
detailed in
abstract)

Experimental Protocols
Protocol: Determining the Antiviral Activity and
Resistance Profile of LEDGING using a Cell-Based Assay

This protocol outlines a standard method for assessing the 50% effective concentration (EC50)
of an antiviral compound against wild-type and mutant HIV-1 strains.
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. Materials:

Cell line permissive to HIV-1 infection (e.g., TZM-bl, MT-4)

Wild-type and mutant (YO9H, A128T, Y99H/A128T) HIV-1 viral stocks of known titer
LEDGING6 compound of known concentration

Cell culture medium and supplements

96-well cell culture plates

Reagents for quantifying viral replication (e.g., luciferase assay reagents for TZM-bl cells,
p24 ELISA kit)

Plate reader (luminometer or ELISA reader)

. Procedure:

Cell Plating: Seed the permissive cells into a 96-well plate at an appropriate density and
incubate overnight to allow for cell adherence.

Compound Dilution: Prepare a serial dilution of LEDGING in cell culture medium. Include a
"no drug" control (vehicle only, e.g., DMSO).

Infection:

Pre-incubate the cells with the diluted LEDGING for a short period (e.g., 1-2 hours).
Add a standardized amount of wild-type or mutant HIV-1 to each well.

Incubation: Incubate the infected plates for 48-72 hours at 37°C in a CO2 incubator.
Quantification of Viral Replication:

For TZM-bl cells: Lyse the cells and measure luciferase activity according to the
manufacturer's protocol.

For other cell lines: Collect the cell supernatant and quantify the p24 antigen concentration
using an ELISA Kit.

Data Analysis:

Normalize the results to the "no drug" control.

Plot the percentage of viral inhibition against the log of the drug concentration.

Use a non-linear regression analysis to calculate the EC50 value, which is the concentration
of the drug that inhibits viral replication by 50%.

Fold Resistance Calculation: Divide the EC50 value for the mutant virus by the EC50 value
for the wild-type virus to determine the fold resistance.
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Troubleshooting Guides

Issue

Possible Cause(s)

Recommended Solution(s)

High variability in EC50 values

between experiments

- Inconsistent cell seeding
density- Variation in viral stock

titer- Pipetting errors

- Ensure consistent cell
counting and seeding.- Use a
consistent and recently titrated
viral stock.- Use calibrated
pipettes and be meticulous

with dilutions.

No significant inhibition of viral
replication even at high drug

concentrations

- Inactive compound- Highly
resistant viral strain- Incorrect

drug concentration

- Verify the activity of the
LEDGING6 compound on a
sensitive wild-type virus.-
Confirm the genotype of the
resistant virus.- Double-check
all drug dilution calculations

and preparations.

Cell toxicity observed at
concentrations close to the
EC50

- The compound has a narrow

therapeutic window.

- Perform a cytotoxicity assay
(e.g., MTS or LDH assay) in
parallel to determine the 50%
cytotoxic concentration
(CC50).- Calculate the
selectivity index (Sl =
CC50/EC5H0) to assess the

therapeutic window.

Difficulty in generating high-

titer resistant viral stocks

- The mutations significantly

impair viral fitness.

- Passage the virus for an
extended period to allow for
adaptation and selection of
compensatory mutations.-
Concentrate the viral
supernatant using methods

like ultracentrifugation.

Visualizations
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Mechanism of Action and Resistance to LEDGING
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Caption: Mechanism of LEDGING6 action and resistance pathway.

Experimental Workflow for Characterizing LEDGING

Resistance
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Caption: Workflow for identifying and characterizing resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1669359#dealing-with-ledgin6-resistance-mutations-
like-y99h-a128t]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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